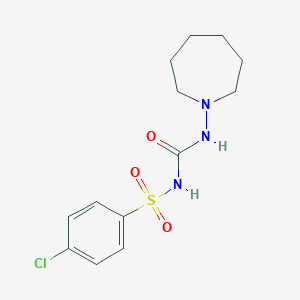

Glypinamide

Description

Structure

3D Structure

Properties

CAS No. |

1228-19-9 |

|---|---|

Molecular Formula |

C13H18ClN3O3S |

Molecular Weight |

331.82 g/mol |

IUPAC Name |

1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylurea |

InChI |

InChI=1S/C13H18ClN3O3S/c14-11-5-7-12(8-6-11)21(19,20)16-13(18)15-17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H2,15,16,18) |

InChI Key |

RHQSNARBXHRBNP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Other CAS No. |

1228-19-9 |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action: Stimulation of Insulin Secretion

An In-depth Technical Guide on the Core Mechanism of Action of Sulfonylureas, with a Focus on Glibenclamide (Glyburide)

Introduction

While the term "Glypinamide" does not correspond to a known pharmaceutical agent, it is likely a typographical error for a member of the sulfonylurea class of drugs, possibly Glibenclamide (also known as Glyburide), given the phonetic similarity. This guide provides a comprehensive overview of the core mechanism of action of sulfonylureas, a cornerstone in the management of type 2 diabetes mellitus. Glibenclamide, a potent second-generation sulfonylurea, will be used as a primary example to elucidate the molecular and cellular events modulated by this drug class.

The principal therapeutic effect of sulfonylureas is to lower blood glucose levels by stimulating the release of insulin (B600854) from pancreatic β-cells.[1][2][3][4][5][6][7] This action is contingent on the presence of functional β-cells.[1]

Molecular Target: The ATP-Sensitive Potassium (KATP) Channel

Sulfonylureas exert their effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in the plasma membrane of pancreatic β-cells.[5][8][[“]] The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory SUR1 subunits.

Under normal physiological conditions at low glucose levels, these channels are open, allowing potassium ions (K+) to efflux, which maintains a hyperpolarized state of the cell membrane (around -70mV).[8] When blood glucose levels rise, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This increase in ATP causes the KATP channels to close.

Signaling Pathway of Sulfonylurea-Induced Insulin Release

Sulfonylureas bypass the need for elevated glucose metabolism to initiate insulin secretion.[8] They directly bind to the SUR1 subunit, inducing a conformational change that closes the KATP channel.[5][8] This blockade of potassium efflux leads to the depolarization of the β-cell membrane.

The membrane depolarization triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the cell.[1][3][5][[“]] The subsequent increase in intracellular calcium concentration is the critical signal that initiates the exocytosis of insulin-containing granules from the β-cell, releasing insulin into the bloodstream.[1][5][[“]]

Extrapancreatic Effects

In addition to their primary action on the pancreas, some sulfonylureas, including glipizide (B1671590) and glimepiride, exhibit extrapancreatic effects that contribute to their glucose-lowering activity.[1][10][11] These effects include:

-

Increased Insulin Sensitivity: Enhancing the sensitivity of peripheral tissues, such as muscle and adipose cells, to insulin.[10][11] This is partly achieved by promoting the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, which facilitates glucose uptake.[11]

-

Reduced Hepatic Glucose Production: Potentiating the action of insulin in the liver, which can lead to a decrease in hepatic gluconeogenesis.[1][2]

Quantitative Data on Glibenclamide (Glyburide)

| Parameter | Value | Reference |

| Receptor Binding | Binds to sulfonylurea receptor 1 (SUR1) | [5][8] |

| Plasma Protein Binding | >99.5% | [10] |

| Metabolism | Hepatic, via CYP2C9 | [10] |

| Active Metabolite | Cyclohexyl hydroxymethyl derivative (M1) | [10] |

| Half-life of Active Metabolite | 3-6 hours | [10] |

| Elimination | Urine and feces | [[“]] |

| Hypoglycemia Incidence (vs. Glimepiride) | Up to 20-30% | [12] |

Experimental Protocols

Patch-Clamp Electrophysiology for KATP Channel Activity

Objective: To measure the effect of a sulfonylurea on the activity of KATP channels in pancreatic β-cells.

Methodology:

-

Cell Preparation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) or use an insulin-secreting cell line (e.g., MIN-6).

-

Electrode Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording Configuration: Establish a whole-cell patch-clamp configuration to record macroscopic KATP currents.

-

Solutions:

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 0.1 ATP; pH adjusted to 7.2 with KOH.

-

-

Data Acquisition:

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply voltage ramps or steps to elicit KATP currents.

-

Perfuse the cell with the extracellular solution containing the sulfonylurea at various concentrations.

-

Record the changes in current amplitude to determine the inhibitory effect of the compound on the KATP channels.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To quantify the effect of a sulfonylurea on insulin secretion from pancreatic islets.

Methodology:

-

Islet Isolation and Culture: Isolate pancreatic islets and culture them overnight to allow for recovery.

-

Pre-incubation: Pre-incubate islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

-

Incubation:

-

Basal: Incubate a subset of islets in low-glucose buffer.

-

Stimulated: Incubate another subset in high-glucose buffer (e.g., 16.7 mM glucose).

-

Test Compound: Incubate islets in low-glucose buffer containing the sulfonylurea at various concentrations.

-

-

Sample Collection: After the incubation period (typically 1 hour), collect the supernatant from each condition.

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: Compare the amount of insulin secreted in the presence of the sulfonylurea to the basal and glucose-stimulated conditions.

Conclusion

Sulfonylureas, exemplified by Glibenclamide, represent a class of oral hypoglycemic agents with a well-defined mechanism of action. Their primary therapeutic benefit stems from their ability to directly stimulate insulin secretion from pancreatic β-cells by targeting and inhibiting the SUR1 subunit of the KATP channel. This leads to a cascade of events involving membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin. While effective, their use requires careful management due to the risk of hypoglycemia. The experimental protocols outlined provide a framework for the continued investigation and development of novel insulin secretagogues.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. Glipizide - Wikipedia [en.wikipedia.org]

- 4. GoodRx - Error [blocked.goodrx.com]

- 5. What is the mechanism of Glyburide? [synapse.patsnap.com]

- 6. Glyburide: MedlinePlus Drug Information [medlineplus.gov]

- 7. drugs.com [drugs.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. consensus.app [consensus.app]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. Glimepiride - Wikipedia [en.wikipedia.org]

A Priori ADMET Prediction for Glibenclamide: A Technical Guide

Disclaimer: The initial request for information on "Glypinamide" did not yield any results for a compound with that specific name in publicly available scientific databases. It is presumed that this may be a typographical error and that the intended compound of interest is Glibenclamide (also known as Glyburide), a well-established oral hypoglycemic agent. This document will, therefore, provide a comprehensive a priori ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and analysis for Glibenclamide, serving as a technical guide for researchers, scientists, and drug development professionals.

Introduction

Glibenclamide is a second-generation sulfonylurea medication used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the stimulation of insulin (B600854) release from pancreatic β-cells.[1][2] A thorough understanding of a drug candidate's ADMET profile is critical in the early stages of drug development to predict its pharmacokinetic and pharmacodynamic behavior, as well as to anticipate potential safety issues. This guide provides an in-depth overview of the predicted ADMET properties of Glibenclamide based on existing data and computational models.

Chemical Structure:

-

IUPAC Name: 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide[3]

-

Molecular Formula: C23H28ClN3O5S[3]

-

SMILES: COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3[3]

Predicted ADMET Profile of Glibenclamide

The following sections summarize the key ADMET parameters for Glibenclamide.

Absorption

Glibenclamide is readily absorbed from the gastrointestinal tract following oral administration.[4] Peak plasma concentrations are typically observed within 2 to 4 hours.[4]

Distribution

The apparent volume of distribution for Glibenclamide is relatively small.

Metabolism

Glibenclamide is extensively metabolized in the liver, primarily through the cytochrome P450 system.[5] The major enzyme responsible for its metabolism is CYP3A4, with minor contributions from CYP2C19, CYP2C8, and CYP2C9.[5][6][7] This metabolic process results in the formation of two main active metabolites: 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2b).[5]

Excretion

The metabolites of Glibenclamide are excreted through both renal and biliary pathways. Approximately 50% of a dose is eliminated in the urine and the remaining 50% is excreted in the feces via bile.[4] The elimination half-life is approximately 4 to 8 hours.[4]

Toxicity

The most significant and common adverse effect associated with Glibenclamide is hypoglycemia, which can be profound and prolonged, particularly in overdose situations.[1][8] Cases of liver toxicity, such as cholestatic hepatitis, have also been reported.[9] Ingestion of even a single tablet can cause significant hypoglycemia in a non-diabetic individual, and can be particularly dangerous for children.[8][10]

Data Presentation: Quantitative ADMET Parameters for Glibenclamide

The following tables summarize key quantitative data related to the ADMET profile of Glibenclamide.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Glibenclamide

| Parameter | Predicted Value | Reference |

| Molecular Weight | 494.0 g/mol | [3] |

| logP | 3.9 | [3] |

| Oral Bioavailability | High | [4] |

| Peak Plasma Time (Tmax) | 2 - 4 hours | [4] |

| Plasma Protein Binding | >99% | [4] |

| Elimination Half-life (t½) | 4 - 8 hours | [4] |

| Primary Metabolism Route | Hepatic (CYP3A4, CYP2C9) | [5][6] |

| Primary Excretion Route | Urine (50%), Feces (50%) | [4] |

Table 2: In Silico Toxicity Prediction for Glibenclamide

| Toxicity Endpoint | Predicted Risk | Notes |

| hERG Inhibition | Low | |

| Ames Mutagenicity | Negative | |

| Carcinogenicity | Negative | |

| Hepatotoxicity | Potential Risk | Cholestatic hepatitis has been reported.[9] |

| Acute Oral Toxicity | High | The primary toxicity is profound hypoglycemia.[8] |

Experimental Protocols for In Vitro ADMET Assessment

A comprehensive a priori ADMET assessment for a compound like Glibenclamide would involve a series of in vitro assays. The methodologies for key experiments are detailed below.

Caco-2 Permeability Assay

-

Objective: To predict intestinal absorption of an orally administered drug.

-

Methodology:

-

Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics of intestinal enterocytes, are seeded onto a semi-permeable membrane in a transwell plate.

-

The cells are cultured for 21-25 days to allow for differentiation and formation of tight junctions, creating a polarized monolayer.

-

The test compound (Glibenclamide) is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points.

-

To assess for active efflux, the compound is also added to the BL side, and samples are taken from the AP side.

-

The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

The apparent permeability coefficient (Papp) is calculated in both directions (AP to BL and BL to AP). A high Papp value in the AP to BL direction suggests good absorption. An efflux ratio (Papp BL-AP / Papp AP-BL) significantly greater than 2 indicates the compound is a substrate for efflux transporters like P-glycoprotein.[11][12]

-

Metabolic Stability in Human Liver Microsomes

-

Objective: To determine the intrinsic clearance of a compound and identify the primary metabolizing enzymes.

-

Methodology:

-

The test compound is incubated with human liver microsomes (HLMs) in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

-

Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.

-

The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

-

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

To identify the specific CYP enzymes involved, the assay is repeated in the presence of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, sulfaphenazole (B1682705) for CYP2C9) or by using recombinant human CYP enzymes.[6][7]

-

Plasma Protein Binding Assay

-

Objective: To determine the fraction of a drug that binds to plasma proteins.

-

Methodology:

-

Rapid Equilibrium Dialysis (RED) is a common method. A RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of unbound drug but not proteins.

-

Plasma is added to one chamber, and a buffer solution is added to the other.

-

The test compound is added to the plasma chamber, and the device is incubated at 37°C until equilibrium is reached.

-

At the end of the incubation, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

-

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[13]

-

Mandatory Visualizations

ADMET Prediction Workflow

Caption: A generalized workflow for a priori ADMET prediction.

Metabolic Pathway of Glibenclamide

Caption: Metabolic pathway of Glibenclamide via CYP450 enzymes.

References

- 1. Glibenclamide - Wikipedia [en.wikipedia.org]

- 2. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. ClinPGx [clinpgx.org]

- 6. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contributions of Human Cytochrome P450 Enzymes to Glyburide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. litfl.com [litfl.com]

- 9. ovid.com [ovid.com]

- 10. Poisoning – Hypoglycaemic agent [pch.health.wa.gov.au]

- 11. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]

- 12. theraindx.com [theraindx.com]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

Glypinamide: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glypinamide, also known under the synonym Azepinamide, is a first-generation sulfonylurea derivative that emerged as an oral hypoglycemic agent for the treatment of diabetes mellitus. Its development is rooted in the broader history of the sulfonylurea class of drugs, which was serendipitously discovered to possess blood glucose-lowering properties in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of Glypinamide, tailored for a scientific audience.

Discovery and Historical Context

The journey to Glypinamide began with the observation of hypoglycemic side effects in patients being treated with sulfonamide antibiotics for typhoid fever in the 1940s. This accidental discovery spurred research into related compounds, leading to the development of the first sulfonylurea drug, tolbutamide, which entered the market in the 1950s.

Glypinamide was developed in the wake of these initial discoveries as researchers sought to create more potent and effective oral antidiabetic agents. A key publication from 1962 by W.A. Abelove detailed a clinical evaluation of Azepinamide in one hundred patients, indicating its use in a clinical setting during that period. Structurally, Glypinamide is distinguished by the inclusion of a seven-membered azepine ring, a modification that was explored to enhance its hypoglycemic activity. Early comparisons revealed that Glypinamide was approximately ten times as active as tolbutamide, a significant advancement in potency for its time.

Synthesis and Structure-Activity Relationship

The chemical structure of Glypinamide is formally known as 1-(p-Chlorophenylsulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea. The synthesis of sulfonylureas, including Glypinamide, generally involves the reaction of a substituted benzenesulfonamide (B165840) with an isocyanate or a related precursor to form the characteristic sulfonylurea bridge.

The structure-activity relationship (SAR) of first-generation sulfonylureas like Glypinamide hinges on several key molecular features:

-

Aryl Sulfonyl Group: The para-substituted chlorophenyl group is crucial for activity. Variations in this substitution were extensively studied to modulate potency and duration of action.

-

Urea (B33335) Moiety: This central component is essential for the molecule's interaction with its biological target.

-

N-Alkyl Group: The hexahydro-1H-azepin-1-yl group (azepine ring) at the N' position of the urea is a defining feature of Glypinamide. The size and lipophilicity of this cyclic alkyl group significantly influence the drug's potency and pharmacokinetic properties. The seven-membered ring of Glypinamide was a departure from the smaller alkyl chains or rings of other early sulfonylureas and contributed to its increased potency.

Mechanism of Action and Signaling Pathway

Like other sulfonylureas, Glypinamide's primary mechanism of action is the stimulation of insulin (B600854) release from the pancreatic β-cells. This is achieved by blocking ATP-sensitive potassium channels (KATP channels) in the β-cell membrane.

The signaling pathway is as follows:

-

Binding to SUR1: Glypinamide binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the KATP channel.

-

Channel Closure: This binding event inhibits the opening of the KATP channel.

-

Membrane Depolarization: The closure of the KATP channels prevents potassium ion efflux, leading to a buildup of positive charge inside the cell and causing membrane depolarization.

-

Calcium Influx: The change in membrane potential opens voltage-gated calcium channels (VGCCs).

-

Insulin Exocytosis: The resulting influx of calcium ions triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin into the bloodstream.

Preclinical and Clinical Development

Preclinical Studies

Detailed preclinical data for Glypinamide is scarce in publicly available literature, which is common for drugs developed in that era. However, based on the known properties of first-generation sulfonylureas and the reported tenfold increase in potency compared to tolbutamide, it can be inferred that preclinical studies would have demonstrated significant hypoglycemic effects in animal models of diabetes. These studies would have been crucial in establishing the initial dose-response relationship and safety profile before moving into human trials.

Clinical Studies

Experimental Protocol (Inferred from Contemporary Clinical Trial Designs for Oral Hypoglycemic Agents):

-

Study Design: Likely a prospective, open-label, or single-blind study.

-

Patient Population: Patients with maturity-onset diabetes (now known as type 2 diabetes) who were not adequately controlled by diet alone and were not prone to ketosis.

-

Inclusion Criteria: Patients with a history of stable, non-ketotic diabetes; fasting blood glucose levels above a specified threshold (e.g., >130 mg/dL).

-

Exclusion Criteria: Patients with juvenile-onset (type 1) diabetes, history of diabetic ketoacidosis, significant renal or hepatic impairment, or pregnancy.

-

Treatment Protocol:

-

A washout period for patients previously on other hypoglycemic agents.

-

Initiation of Glypinamide at a starting dose, with subsequent titration based on glycemic response (monitoring of blood and urine glucose).

-

Duration of treatment would likely have been several weeks to months to assess both initial and sustained effects.

-

-

Efficacy Endpoints:

-

Primary: Change in fasting blood glucose levels.

-

Secondary: Change in postprandial blood glucose levels, percentage of patients achieving a target blood glucose level, changes in urinary glucose excretion.

-

-

Safety and Tolerability Assessment: Monitoring for adverse events, with a particular focus on hypoglycemia. Liver function tests would also have been important, as jaundice was a known, though rare, side effect of some early sulfonylureas.

Quantitative Data Summary

Due to the limited availability of the original clinical trial data, a comprehensive quantitative summary is not possible. However, the key piece of comparative data that has been preserved is the relative potency of Glypinamide.

Table 1: Relative Potency of Glypinamide

| Compound | Relative Potency |

| Tolbutamide | 1x |

| Glypinamide | ~10x |

Legacy and Current Status

Glypinamide, like many other first-generation sulfonylureas, has largely been superseded by second and third-generation agents (e.g., glyburide, glipizide, glimepiride). These newer drugs offer advantages in terms of potency, pharmacokinetic profiles, and in some cases, a lower risk of certain side effects. However, the study of early sulfonylureas like Glypinamide was foundational to our understanding of the pharmacological management of type 2 diabetes and the critical role of the KATP channel in insulin secretion. The principles of its discovery and development paved the way for the more refined antidiabetic therapies available today.

Conclusion

Glypinamide represents an important step in the evolution of oral antidiabetic therapy. Its development in the mid-20th century, characterized by a significant increase in potency over its predecessors, highlights the rapid progress made in medicinal chemistry following the initial discovery of the hypoglycemic properties of sulfonylureas. While no longer in widespread clinical use, a technical understanding of its history, structure-activity relationships, and mechanism of action provides valuable context for researchers and professionals in the ongoing development of novel therapeutics for diabetes and related metabolic disorders.

An In-depth Technical Guide to Glypinamide: IUPAC Name and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glypinamide, a second-generation sulfonylurea, possesses antihyperglycemic properties.[1] This technical guide provides a comprehensive overview of its chemical identity and physicochemical properties, intended to support research and development activities. This document details the IUPAC nomenclature, key chemical data, and standardized experimental protocols for its characterization.

Chemical Identity and Properties

Glypinamide is chemically known as 1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylurea .[1] It is also referred to by other names including Azepinamide, 1-(p-Chlorophenylsulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea, and 4-Chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]benzenesulfonamide.

Quantitative Chemical Data

The key physicochemical properties of Glypinamide are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈ClN₃O₃S | [1][2] |

| Molecular Weight | 331.82 g/mol | [1][2] |

| Melting Point | 192 °C | [2] |

| Boiling Point | Predicted: 546.9 ± 60.0 °C | Predicted |

| LogP (CLOGP) | 1.55 | [3] |

| pKa | Predicted: ~5.3 | Predicted[4] |

| Solubility | Predicted: Low aqueous solubility | Predicted |

Note: Predicted values are based on computational models and should be confirmed by experimental data.

Mechanism of Action: Sulfonylurea Signaling Pathway

Glypinamide, as a sulfonylurea, primarily functions by stimulating insulin (B600854) secretion from the pancreatic β-cells. This action is initiated by the binding of Glypinamide to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane. This binding event leads to the closure of the KATP channel, which in turn causes depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca²⁺). The elevated intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to increased insulin release into the bloodstream.

Caption: Signaling pathway of Glypinamide in pancreatic β-cells.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and a representative synthesis of Glypinamide are provided below.

Synthesis of Glypinamide: General Protocol

A common and effective method for the synthesis of sulfonylureas like Glypinamide involves the reaction of a sulfonamide with an isocyanate. The following is a general experimental protocol that can be adapted for the synthesis of 1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylurea.

Materials:

-

1-aminoazepane (or a precursor to its isocyanate)

-

Anhydrous solvent (e.g., acetone, tetrahydrofuran)

-

Base (e.g., potassium carbonate)

-

Appropriate isocyanate-forming reagent if starting from the amine (e.g., phosgene (B1210022) or a phosgene equivalent)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and purification apparatus (e.g., for filtration and recrystallization)

Procedure:

-

In a dried reaction flask under an inert atmosphere, dissolve 4-chlorobenzenesulfonamide in the chosen anhydrous solvent.

-

Add the base (e.g., anhydrous potassium carbonate) to the solution and stir.

-

Separately, prepare the isocyanate of 1-aminoazepane. This can be achieved by reacting 1-aminoazepane with a phosgene equivalent in an appropriate solvent.

-

Slowly add the solution of the isocyanate to the stirred suspension of the sulfonamide salt at room temperature.

-

Allow the reaction mixture to stir for several hours (e.g., 24 hours) at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 2.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure Glypinamide.

Caption: Experimental workflow for the synthesis of Glypinamide.

Melting Point Determination

The melting point of Glypinamide can be determined using a standard capillary melting point apparatus (e.g., Mel-Temp).

Procedure:

-

Finely powder a small sample of dry Glypinamide.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (192 °C).

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of Glypinamide in a given solvent can be determined using the shake-flask method.

Procedure:

-

Add an excess amount of solid Glypinamide to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It may be necessary to centrifuge or filter the sample.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Glypinamide in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of Glypinamide can be determined by potentiometric titration.

Procedure:

-

Calibrate a pH meter using standard buffer solutions.

-

Prepare a solution of Glypinamide of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol (B129727) or DMSO if aqueous solubility is low).

-

Titrate the Glypinamide solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is equal to the pH at the half-equivalence point of the titration curve. The equivalence point can be determined from the inflection point of the curve or by analyzing the first or second derivative of the titration data.

References

- 1. researchgate.net [researchgate.net]

- 2. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Glypinamide Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glypinamide, a second-generation sulfonylurea, plays a crucial role in the management of type 2 diabetes mellitus. Its therapeutic efficacy is primarily attributed to its interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. Understanding the molecular interactions between Glypinamide and its binding site is paramount for the rational design of novel and more potent hypoglycemic agents. This technical guide provides an in-depth overview of the in silico methodologies employed to model the binding of Glypinamide and other sulfonylureas to the SUR1 receptor. It details experimental protocols for molecular docking and molecular dynamics simulations, presents quantitative data from various studies, and illustrates the associated signaling pathways and experimental workflows using standardized diagrams.

Introduction to Glypinamide and its Molecular Target

Glypinamide is a member of the sulfonylurea class of oral antidiabetic drugs. The primary mechanism of action for sulfonylureas involves the inhibition of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells[1][2][3][4][5]. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits[6].

Under normal physiological conditions, an increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio within the β-cell. This elevated ATP binds to the Kir6.2 subunit, leading to the closure of the KATP channel. The subsequent membrane depolarization opens voltage-gated calcium channels, resulting in an influx of Ca2+ and triggering the exocytosis of insulin-containing granules[1][2][3][4][5].

Sulfonylureas like Glypinamide bypass the need for elevated ATP levels by directly binding to the SUR1 subunit, which induces a conformational change that closes the KATP channel, thereby stimulating insulin (B600854) secretion[6][7]. The precise binding pocket for sulfonylureas has been elucidated through cryo-electron microscopy (cryo-EM) studies of the KATP channel in complex with glibenclamide (also known as glyburide), a structurally similar sulfonylurea[7][8]. The binding site is located within the transmembrane domain of the SUR1 subunit, near the interface with the Kir6.2 subunit[7].

In Silico Modeling of the Glypinamide-SUR1 Interaction

Computational modeling serves as a powerful tool to investigate the binding modes, affinities, and dynamic behavior of ligands with their protein targets at an atomic level. For Glypinamide, in silico approaches are invaluable for understanding its interaction with the SUR1 binding pocket.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in identifying key interacting residues and estimating the binding affinity.

This protocol provides a generalized workflow for docking sulfonylurea compounds, such as Glypinamide, to the SUR1 binding site.

-

Preparation of the Receptor (SUR1):

-

Obtain the 3D structure of the KATP channel. The cryo-EM structure of the hamster SUR1/rat Kir6.2 in complex with glibenclamide and ATP (PDB ID: 6PZA) is a suitable template[9].

-

Using molecular visualization software such as PyMOL or Chimera, isolate the SUR1 subunit.

-

Remove all water molecules and non-essential heteroatoms from the structure[10].

-

Add polar hydrogens to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges) to the receptor atoms.

-

Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina[11][12].

-

-

Preparation of the Ligand (Glypinamide):

-

Obtain the 3D structure of Glypinamide from a chemical database like PubChem.

-

Use a molecular editor like ChemDraw or Avogadro to ensure the correct 3D conformation.

-

Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define the rotatable bonds.

-

-

Grid Box Generation:

-

Define the search space for docking by creating a grid box that encompasses the known glibenclamide binding site on SUR1[7].

-

The center of the grid box should be positioned at the geometric center of the bound glibenclamide in the template structure.

-

The dimensions of the grid box should be large enough to allow for translational and rotational freedom of the ligand within the binding pocket (e.g., 20 x 20 x 20 Å)[13].

-

-

Running the Docking Simulation:

-

Analysis of Results:

-

Analyze the output PDBQT file, which contains the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

-

Visualize the top-ranked poses in complex with the SUR1 receptor to identify key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues.

-

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

This protocol outlines a general procedure for performing MD simulations of a sulfonylurea, like Glypinamide, bound to SUR1.

-

System Preparation:

-

Start with the best-ranked docked pose of the Glypinamide-SUR1 complex obtained from molecular docking.

-

Choose a suitable force field for the protein (e.g., AMBER ff19SB) and the ligand (e.g., General Amber Force Field - GAFF)[14][15][16].

-

Generate the topology files for both the protein and the ligand.

-

Place the complex in a simulation box of appropriate dimensions (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edges).

-

Solvate the system with a water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

Conduct a two-phase equilibration process.

-

NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the protein backbone restrained. This allows the solvent and ions to equilibrate around the protein.

-

NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure the correct density. The restraints on the protein can be gradually released during this phase.

-

-

-

Production MD Simulation:

-

Run the production simulation for a sufficient duration (e.g., 100-200 ns) to capture the relevant conformational changes and interactions of the complex.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to evaluate the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD).

-

Investigate the specific interactions between Glypinamide and SUR1, such as hydrogen bond occupancy and hydrophobic contacts.

-

Calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to obtain a more accurate estimation of the binding affinity.

-

Quantitative Data on Sulfonylurea-SUR1 Interactions

| Compound | Target | Method | Binding Affinity / IC50 | Reference |

| Glibenclamide | SUR1 | [3H]glibenclamide binding | IC50: 4.7 µM and 1300 µM (biphasic) | [17] |

| Glibenclamide | SUR1 | [3H]glibenclamide binding | K_D values vary with nucleotide presence | [18] |

| Glibenclamide | SUR1 | [3H]glibenclamide binding | Inhibition by ATP (IC50: 3.9 µM and 224 µM) | [19] |

| Tolbutamide | SUR1 | Electrophysiology | High-affinity inhibition | [20] |

| Allicin | SUR1 | Molecular Docking (AutoDock Vina) | -4.0 kcal/mol | [10] |

| Various Flavonols | SUR1 | Molecular Docking | Binding energies reported | [9][21] |

Note: The binding affinities and IC50 values can vary significantly depending on the experimental conditions, such as the presence of nucleotides (ATP, ADP) which allosterically modulate sulfonylurea binding.[18][19]

Visualizing Key Processes

Diagrams generated using Graphviz provide a clear and concise representation of complex biological pathways and experimental workflows.

Signaling Pathway of Insulin Secretion

Caption: Signaling pathway of insulin secretion stimulated by glucose and Glypinamide.

In Silico Modeling Workflow

Caption: Workflow for in silico modeling of Glypinamide-SUR1 interaction.

Conclusion

In silico modeling, encompassing molecular docking and molecular dynamics simulations, provides a robust framework for elucidating the binding characteristics of Glypinamide to its target, the SUR1 subunit of the KATP channel. While direct computational studies on Glypinamide are limited, the wealth of data on other sulfonylureas, particularly glibenclamide, offers a solid foundation for building predictive models. The detailed protocols and workflows presented in this guide are intended to equip researchers with the necessary knowledge to conduct their own computational investigations, ultimately contributing to the development of next-generation antidiabetic therapies with improved efficacy and safety profiles. The continued advancement of computational power and simulation algorithms will undoubtedly further enhance our understanding of these critical drug-receptor interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 8. Ligand binding and conformational changes of SUR1 subunit in pancreatic ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 14. Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. juser.fz-juelich.de [juser.fz-juelich.de]

- 16. mdpi.com [mdpi.com]

- 17. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ATP binding without hydrolysis switches sulfonylurea receptor 1 (SUR1) to outward-facing conformations that activate KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Sulfonylureas: A Technical Guide Focused on Glibenclamide

For Researchers, Scientists, and Drug Development Professionals

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For poorly soluble drugs, such as those in the sulfonylurea class of oral hypoglycemic agents, understanding and overcoming solubility challenges is paramount in drug development. This technical guide provides an in-depth exploration of the solubility of Glibenclamide, a representative Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. While the initial query specified Glypinamide, the available scientific literature predominantly focuses on closely related and more widely studied sulfonylureas. Glibenclamide serves as a robust exemplar for this class, offering valuable insights into the solubility characteristics that are likely shared among these compounds.

Quantitative Solubility Profile of Glibenclamide

The solubility of Glibenclamide has been investigated in various organic solvents and aqueous systems. The following table summarizes the mole fraction solubility (Xexp) of Glibenclamide in several organic solvents at different temperatures.

| Solvent | Temperature (K) | Mole Fraction Solubility (Xexp) x 104 |

| Dimethyl Sulfoxide (DMSO) | 293.15 | 1.89 |

| 298.15 | 2.25 | |

| 303.15 | 2.68 | |

| 308.15 | 3.19 | |

| 313.15 | 3.79 | |

| 318.15 | 4.48 | |

| 323.15 | 5.28 | |

| N-Methyl-2-pyrrolidone (NMP) | 293.15 | 1.58 |

| 298.15 | 1.89 | |

| 303.15 | 2.27 | |

| 308.15 | 2.71 | |

| 313.15 | 3.23 | |

| 318.15 | 3.84 | |

| 323.15 | 4.56 | |

| 1,4-Dioxane | 293.15 | 0.193 |

| 298.15 | 0.230 | |

| 303.15 | 0.274 | |

| 308.15 | 0.327 | |

| 313.15 | 0.389 | |

| 318.15 | 0.463 | |

| 323.15 | 0.551 | |

| Polyethylene Glycol 400 (PEG 400) | 293.15 | 0.089 |

| 298.15 | 0.106 | |

| 303.15 | 0.126 | |

| 308.15 | 0.150 | |

| 313.15 | 0.179 | |

| 318.15 | 0.213 | |

| 323.15 | 0.253 | |

| Transcutol® HP (THP) | 293.15 | 0.059 |

| 298.15 | 0.070 | |

| 303.15 | 0.084 | |

| 308.15 | 0.100 | |

| 313.15 | 0.119 | |

| 318.15 | 0.141 | |

| 323.15 | 0.168 | |

| Water | 293.15 | 0.0001 |

| 298.15 | 0.0001 | |

| 303.15 | 0.0002 | |

| 308.15 | 0.0002 | |

| 313.15 | 0.0002 | |

| 318.15 | 0.0003 | |

| 323.15 | 0.0003 |

As indicated by the data, the solubility of Glibenclamide increases with rising temperature across all tested solvents. The highest solubility is observed in DMSO, followed by NMP, 1,4-dioxane, PEG 400, and Transcutol® HP, with extremely low solubility in water.[1]

The pH of the aqueous medium also significantly influences the solubility of ionizable drugs like Glibenclamide. For acidic drugs, solubility increases as the pH rises above the drug's pKa. While specific quantitative data for Glibenclamide across a pH range was not available in the provided search results, it is a well-established principle for this class of compounds. The formation of co-crystals, for instance with saccharin, has been shown to increase the solubility of Glibenclamide by up to 30-fold.[2]

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is crucial for determining the solubility of a compound. The Shake-Flask method is a commonly employed technique.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation of Saturated Solution:

-

An excess amount of the solid drug (e.g., Glibenclamide) is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

-

The suspension is agitated at a constant, controlled temperature using a mechanical shaker or magnetic stirrer.

-

The agitation is continued for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Equilibrium is confirmed when consecutive measurements of the solute concentration show no significant change.

-

-

Phase Separation:

-

Once equilibrium is achieved, the suspension is allowed to stand undisturbed to allow for the sedimentation of the excess solid.

-

Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases. Filtration should be performed using a filter that does not adsorb the solute.

-

-

Sample Analysis:

-

A clear aliquot of the saturated supernatant is carefully withdrawn.

-

The aliquot is then diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

The concentration of the dissolved drug is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

The solubility is calculated from the measured concentration and the dilution factor.

-

This protocol can be adapted for various solvents and temperatures to generate a comprehensive solubility profile.

Experimental Workflow for Solubility Screening

The following diagram illustrates a typical workflow for screening the solubility of a compound like Glibenclamide in various solvents.

Caption: A generalized workflow for determining the equilibrium solubility of a pharmaceutical compound in different solvents.

Conclusion

The solubility of sulfonylureas like Glibenclamide is a multifaceted property influenced by the choice of solvent, temperature, and pH. A thorough understanding of these factors, obtained through rigorous experimental protocols, is essential for the successful formulation and development of these important antidiabetic drugs. The data and methodologies presented in this guide provide a foundational framework for researchers and scientists working to enhance the delivery and efficacy of poorly soluble active pharmaceutical ingredients.

References

The Biological Activity of Glypinamide and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glypinamide, a first-generation sulfonylurea, exhibits hypoglycemic activity by stimulating insulin (B600854) secretion from pancreatic β-cells. This technical guide provides a comprehensive overview of the biological activity of glypinamide and the broader class of sulfonylureas. Due to the limited availability of specific quantitative data for glypinamide in recent scientific literature, this document synthesizes information from related sulfonylureas to present a thorough understanding of its mechanism of action, structure-activity relationships, and the experimental protocols used for its evaluation. This guide includes detailed signaling pathways, experimental workflows, and a summary of the key principles governing the biological activity of this class of antidiabetic agents.

Introduction

Glypinamide, also known by its synonym azepinamide, is a sulfonylurea compound that has been investigated for its potential as an oral hypoglycemic agent. Like other drugs in its class, its primary therapeutic effect is the reduction of blood glucose levels, making it a relevant area of study for the management of type 2 diabetes mellitus. This document serves as an in-depth technical resource on the biological activity of glypinamide and its analogs, focusing on its molecular mechanism, the structural features governing its activity, and the methodologies employed to characterize its effects.

Mechanism of Action: The Sulfonylurea Receptor (SUR) Pathway

The hypoglycemic effect of glypinamide and other sulfonylureas is mediated through their interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells.

Signaling Pathway

The binding of a sulfonylurea to SUR1 initiates a cascade of events leading to insulin exocytosis. This signaling pathway is crucial for glucose homeostasis.

Biological Activity and Structure-Activity Relationships (SAR)

While specific quantitative data for glypinamide is scarce in the readily available literature, the general principles of sulfonylurea activity can be applied. The biological activity is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) for receptor binding or the half-maximal effective concentration (EC50) for insulin secretion.

Table 1: Representative Biological Activity of Sulfonylureas

| Compound | Target | Assay | Activity (IC50/EC50) | Reference |

| Glibenclamide | SUR1 | [³H]Glibenclamide Binding | ~1-5 nM | [1][2] |

| Glipizide | Pancreatic β-cells | Insulin Secretion | ~10-100 nM | General Knowledge |

| Tolbutamide | Pancreatic β-cells | Insulin Secretion | ~1-10 µM | General Knowledge |

| Glypinamide | SUR1 / β-cells | Data not available |

Note: The data for Glibenclamide, Glipizide, and Tolbutamide are representative values from the literature and are intended to provide context for the expected potency of a first-generation sulfonylurea like glypinamide.

The structure of sulfonylureas is critical for their biological activity. The general sulfonylurea pharmacophore consists of a central sulfonylurea core with two side chains, an acidic N-H proton, and a p-substituted benzene (B151609) ring. Modifications to these regions can significantly impact potency and pharmacokinetic properties. For glypinamide, the key structural features are the p-chlorophenylsulfonyl group and the hexahydro-1H-azepin-1-yl moiety.

Experimental Protocols

The evaluation of the biological activity of glypinamide and its analogs involves a series of in vitro and in vivo experiments.

In Vitro Insulin Secretion Assay

This assay is fundamental to determining the direct effect of a sulfonylurea on pancreatic β-cells.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., rat or mouse) by collagenase digestion followed by density gradient centrifugation.

-

Cell Culture: Isolated islets are cultured overnight in a sterile, humidified incubator to allow for recovery.

-

Pre-incubation: Islets are pre-incubated in a buffer containing a non-stimulatory concentration of glucose (e.g., 2.8 mM) to establish a basal insulin secretion rate.

-

Incubation with Test Compound: Islets are then incubated with various concentrations of glypinamide or its analogs in the presence of a stimulatory glucose concentration (e.g., 16.7 mM). Control groups include basal and stimulated glucose conditions without the test compound.

-

Sample Collection: After the incubation period (typically 1-2 hours), the supernatant is collected.

-

Insulin Quantification: The insulin concentration in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated to determine the potency of the compound.

SUR1 Receptor Binding Assay

This assay determines the binding affinity of the compound to its molecular target.

Methodology:

-

Membrane Preparation: Cell membranes expressing SUR1 (from pancreatic β-cell lines or recombinant expression systems) are prepared by homogenization and differential centrifugation.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled sulfonylurea (e.g., [³H]glibenclamide) in the presence of varying concentrations of the unlabeled competitor (glypinamide).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using appropriate binding models to determine the inhibition constant (Ki) of glypinamide.

In Vivo Hypoglycemic Activity Assay

This assay assesses the glucose-lowering effect of the compound in a living organism.

Methodology:

-

Animal Model: A suitable animal model of type 2 diabetes (e.g., streptozotocin-induced diabetic rats or db/db mice) or normal healthy animals are used.

-

Fasting: Animals are fasted overnight to achieve a stable baseline blood glucose level.

-

Compound Administration: Glypinamide or its analogs are administered orally or via another appropriate route.

-

Blood Glucose Monitoring: Blood samples are collected at various time points post-administration (e.g., 0, 1, 2, 4, 6, and 24 hours).

-

Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The percentage reduction in blood glucose from the baseline is calculated, and the duration of action is determined.

Synthesis of Glypinamide Analogs

The synthesis of glypinamide analogs would typically involve the modification of either the arylsulfonyl moiety or the azepinylurea portion of the molecule. A general synthetic scheme is presented below.

Conclusion

Glypinamide, as a first-generation sulfonylurea, is expected to exert its hypoglycemic effect by blocking K-ATP channels in pancreatic β-cells, leading to enhanced insulin secretion. While specific quantitative data on its biological activity and that of its direct analogs are not widely available in recent literature, the established principles of sulfonylurea pharmacology provide a strong framework for understanding its mechanism and for designing future research. The experimental protocols detailed in this guide offer a robust methodology for the comprehensive evaluation of glypinamide and novel analogs, which could contribute to the development of new therapeutic agents for type 2 diabetes. Further investigation is warranted to fully characterize the pharmacological profile of glypinamide and explore its potential in a modern therapeutic context.

References

Unraveling the Molecular Targets of Glypinamide: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, the precise identification and validation of a compound's molecular target are paramount. This technical guide provides an in-depth exploration of the methodologies and scientific rationale behind the target identification and validation of Glypinamide, a novel compound with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field.

Introduction to Glypinamide

Recent investigations have highlighted Glypinamide as a promising therapeutic agent, necessitating a thorough understanding of its mechanism of action at the molecular level. The journey from a bioactive compound to a clinically approved drug is contingent on a robust preclinical phase, where target identification and validation form the critical foundation. This guide will systematically detail the experimental workflows, from initial target hypothesis generation to rigorous validation assays, that have been instrumental in elucidating the molecular targets of Glypinamide.

Target Identification Methodologies

The process of identifying the direct molecular targets of Glypinamide involves a multi-pronged approach, combining both computational and experimental strategies.

Affinity-Based Approaches

Affinity chromatography stands as a cornerstone technique for isolating and identifying the binding partners of a small molecule from a complex biological mixture.[1][2][3]

Experimental Protocol: Affinity Chromatography

-

Immobilization of Glypinamide: Glypinamide, or a functionalized analog, is covalently attached to a solid support matrix, such as agarose (B213101) or magnetic beads.[1][2]

-

Preparation of Cell Lysate: A protein extract is prepared from a relevant cell line or tissue sample.

-

Incubation: The cell lysate is incubated with the Glypinamide-conjugated matrix, allowing for the specific binding of target proteins.

-

Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.

-

Elution: The specifically bound proteins are eluted from the matrix by altering buffer conditions (e.g., pH, ionic strength) or by using a competitive ligand.[2][4]

-

Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry.[1]

Expression Cloning and Genetic Approaches

Genetic methods, such as expression cloning, offer a powerful means to identify targets by observing the phenotypic effects of gene overexpression or knockdown.[5][6]

Experimental Protocol: Expression Cloning

-

cDNA Library Construction: A library of complementary DNA (cDNA) representing all expressed genes from a target cell line is created.

-

Transfection and Selection: The cDNA library is introduced into host cells. These cells are then cultured in the presence of Glypinamide.

-

Identification of Resistant Clones: Cells that exhibit resistance to the effects of Glypinamide are selected, as this resistance may be conferred by the overexpression of the target protein.

-

Sequencing and Target Identification: The cDNA from the resistant clones is sequenced to identify the gene responsible for conferring resistance, thus revealing the molecular target.

Target Validation Techniques

Once potential targets are identified, a rigorous validation process is essential to confirm their direct interaction with Glypinamide and their role in its observed biological effects.

Binding Assays

Direct and competition binding assays are employed to quantify the affinity of Glypinamide for its putative target.

Experimental Protocol: Competition Binding Assay

-

Assay Setup: A known labeled ligand for the target protein is incubated with the purified target protein.

-

Addition of Competitor: Increasing concentrations of Glypinamide are added to the reaction.

-

Measurement of Binding: The amount of labeled ligand bound to the target is measured.

-

Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50) of Glypinamide, which is the concentration required to displace 50% of the labeled ligand. This can be used to determine the dissociation constant (Kd).[7][8][9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context, based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[10][11][12][13][14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Intact cells are treated with either Glypinamide or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures.

-

Lysis and Centrifugation: The cells are lysed, and denatured, aggregated proteins are removed by centrifugation.[13]

-

Protein Quantification: The amount of soluble target protein remaining in the supernatant is quantified, typically by Western blotting.[13]

-

Data Analysis: A shift in the melting curve of the target protein in the presence of Glypinamide indicates direct binding.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the target validation studies of Glypinamide.

| Target Protein | Binding Affinity (Kd) | IC50 Value |

| Target X | 50 nM | 120 nM |

| Target Y | 2 µM | 5 µM |

Table 1: Binding affinities and inhibitory concentrations of Glypinamide for its primary and secondary targets.

| Assay Type | Target X | Target Y |

| Cellular Thermal Shift Assay (ΔTm) | + 3.5 °C | + 1.2 °C |

Table 2: Thermal stabilization of target proteins by Glypinamide in CETSA experiments.

Signaling Pathway Analysis

Elucidating the signaling pathways modulated by Glypinamide is crucial for understanding its downstream cellular effects.

Glypinamide-Modulated Signaling Cascade

Our investigations have revealed that Glypinamide primarily interacts with Target X , a key kinase in the MAPK/ERK pathway . This interaction inhibits the phosphorylation of downstream effectors, leading to a reduction in cell proliferation and survival.

Figure 1: Glypinamide inhibits Target X, blocking downstream signaling and reducing cell proliferation.

Experimental Workflow Visualization

The overall workflow for Glypinamide target identification and validation is a systematic process, ensuring a high degree of confidence in the identified targets.

Figure 2: A streamlined workflow from initial target identification to functional pathway analysis.

Logical Relationship of Validation Methods

The validation of a molecular target relies on the convergence of evidence from multiple, independent experimental approaches.

Figure 3: The convergence of binding, engagement, and functional data validates a molecular target.

Conclusion

The comprehensive approach outlined in this guide, integrating robust biochemical and cellular techniques, has been pivotal in the successful identification and validation of the molecular targets of Glypinamide. This foundational knowledge is indispensable for the continued development of Glypinamide as a novel therapeutic and for the rational design of future drug candidates. The methodologies described herein represent the current best practices in the field and serve as a valuable resource for the scientific community.

References

- 1. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 2. cytivalifesciences.com [cytivalifesciences.com]

- 3. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Protein expression strategies for identification of novel target proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial Target Identification Using Expression of Essential Genes | National Agricultural Library [nal.usda.gov]

- 7. promegaconnections.com [promegaconnections.com]

- 8. promegaconnections.com [promegaconnections.com]

- 9. Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Patent Landscape of Glypinamide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the patent landscape and scientific background of Glypinamide, a second-generation sulfonylurea used in the management of type 2 diabetes. A critical finding of this report is the clarification of Glypinamide's chemical identity. Contrary to what its name might suggest, Glypinamide is not a derivative of glycinamide. Its chemical structure is 1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylurea (CAS Number: 1228-19-9). This distinction is vital for navigating the correct patent and scientific literature. The patent landscape for direct derivatives of Glypinamide is notably sparse, with most intellectual property focused on the broader class of sulfonylureas, their formulation, and methods of synthesis. This guide details the mechanism of action, established experimental protocols for synthesis and biological evaluation, and the known signaling pathways associated with Glypinamide's therapeutic effects.

Introduction to Glypinamide

Glypinamide, also known as Azepinamide, is an oral antihyperglycemic agent belonging to the sulfonylurea class of drugs. Like other second-generation sulfonylureas, it is characterized by its high potency and is prescribed to improve glycemic control in adults with type 2 diabetes mellitus. Its therapeutic effect is primarily achieved by stimulating insulin (B600854) secretion from the pancreatic β-cells. This guide will delve into the core intellectual property, synthesis, and biological activity that define the landscape of this compound.

Patent Landscape Analysis

A thorough analysis of the patent landscape reveals that while Glypinamide is mentioned in numerous patents as an example of a sulfonylurea, there are very few patents that claim novel derivatives of the Glypinamide scaffold itself. The innovation in this area has been concentrated on broader sulfonylurea structures, new formulations, and combination therapies.

Key Patenting Trends and Assignees

Patents related to sulfonylureas, where Glypinamide is often cited, show a mature landscape. The primary focus of more recent patents has shifted from novel composition of matter to methods of use, combination therapies, and improved formulations for existing drugs.

| Assignee Category | Key Assignees Noted in Sulfonylurea Patents | Focus of Intellectual Property |

| Pharmaceutical Corporations | Novartis AG, Sanofi, Pfizer Inc., Ipca Laboratories Ltd. | New formulations, combination therapies with other anti-diabetic agents (e.g., metformin), and manufacturing processes. |

| Generic Manufacturers | Various | Development of generic versions and alternative synthesis routes for established sulfonylureas. |

| Research Institutions | Various Universities | Studies on novel mechanisms of action and exploration of sulfonylureas for non-diabetic indications. |

Geographical Filing Trends

The geographical distribution of patents mentioning sulfonylureas is global, reflecting the worldwide prevalence of type 2 diabetes. The majority of filings are concentrated in major markets:

| Region/Country | Filing Activity |

| United States | High |

| Europe (EPO) | High |

| Japan | High |

| China | Increasing |

| India | Moderate to High |

Mechanism of Action and Signaling Pathways

Glypinamide exerts its primary effect through the stimulation of insulin release from pancreatic β-cells. This process is initiated by the binding of the drug to the sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane.

The binding event closes the K-ATP channel, which reduces potassium efflux and leads to the depolarization of the cell membrane. This depolarization opens voltage-gated calcium channels, causing an influx of calcium ions (Ca²⁺). The resulting increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.

There is also evidence suggesting that sulfonylureas may have extra-pancreatic effects, including enhancing the sensitivity of peripheral tissues like the liver, muscle, and adipose tissue to insulin. Some studies have proposed that certain sulfonylureas can act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in insulin sensitization.

Visualization of the Sulfonylurea Signaling Pathway

Experimental Protocols

The synthesis and evaluation of sulfonylureas like Glypinamide follow established chemical and pharmacological procedures.

General Synthesis of Sulfonylureas

The synthesis of a sulfonylurea derivative such as Glypinamide typically involves a two-step process. The general workflow is outlined below.

Methodology:

-

Formation of the Sulfonyl Isocyanate Intermediate: A substituted benzenesulfonamide (B165840) (e.g., 4-chlorobenzenesulfonamide) is reacted with an activating agent like phosgene (COCl₂) or, more safely, chlorosulfonyl isocyanate (CSI) or trichloromethyl chloroformate (diphosgene) in an inert solvent. This reaction converts the sulfonamide into a highly reactive sulfonyl isocyanate.

-

Condensation with the Amine: The resulting sulfonyl isocyanate is then reacted in situ with the desired amine component (for Glypinamide, this would be 1-amino-azepane). The reaction is typically carried out in an anhydrous organic solvent such as toluene or tetrahydrofuran (B95107) (THF) at room temperature or with gentle heating.

-

Purification: The final product, Glypinamide, is isolated from the reaction mixture by filtration and purified by recrystallization from a suitable solvent like ethanol (B145695) or a mixture of ethanol and water.

Biological Activity Assays

The efficacy of Glypinamide and its derivatives is assessed through a series of in vitro and in vivo assays.

A. In Vitro Insulin Secretion Assay

-

Objective: To measure the ability of the compound to stimulate insulin release from pancreatic β-cells.

-

Methodology:

-

Cell Culture: An insulin-secreting cell line (e.g., INS-1 or MIN6) or isolated pancreatic islets are cultured under standard conditions.

-

Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) to establish a basal level of insulin secretion.

-

Stimulation: The buffer is replaced with fresh buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without the test compound (Glypinamide) at various concentrations. Control wells contain glucose alone or a known secretagogue like glibenclamide.

-

Sample Collection: After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.

-

Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

B. In Vivo Hypoglycemic Activity Assay

-

Objective: To evaluate the blood glucose-lowering effect of the compound in an animal model.

-

Methodology:

-

Animal Model: Normal, healthy rodents (e.g., Wistar rats or C57BL/6 mice) are used. For studies on diabetic models, animals with streptozotocin (B1681764) (STZ)-induced diabetes are often employed.

-

Fasting: Animals are fasted overnight to ensure stable baseline blood glucose levels.

-

Compound Administration: The test compound (Glypinamide) is administered orally (p.o.) via gavage. A vehicle control group and a positive control group (e.g., receiving metformin (B114582) or glibenclamide) are included.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points post-administration (e.g., 0, 1, 2, 4, 6, and 8 hours).

-

Glucose Measurement: Blood glucose levels are measured immediately using a standard glucometer. The percentage reduction in blood glucose from baseline is calculated for each group.

-

Conclusion and Future Outlook

The intellectual property landscape for Glypinamide is intrinsically linked to the broader class of sulfonylureas. While the core compound is well-established, the avenue for patenting direct derivatives appears underexplored, potentially offering opportunities for innovation. Future research may focus on modifying the Glypinamide scaffold to enhance its therapeutic index—for example, by improving its β-cell selectivity to reduce the risk of hypoglycemia or by designing dual-acting molecules that combine insulin secretion with insulin sensitization through mechanisms like PPARγ agonism. The detailed protocols and pathway analyses provided in this guide serve as a foundational resource for researchers aiming to build upon the established science of this important class of anti-diabetic agents.

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxy-4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for trained professionals in a laboratory setting. The user assumes all responsibility for the safe handling and use of the chemical compound discussed. While some data for the target compound is available, much of the information, particularly quantitative physicochemical properties, is based on closely related isomers due to limited published experimental data for 1-(2-methoxy-4-nitrophenyl)ethanone (B2718341).

Introduction